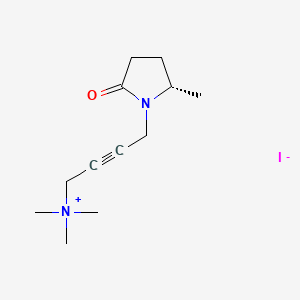
(S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide is a useful research compound. Its molecular formula is C12H21IN2O and its molecular weight is 336.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-4-(2-Methyl-5-oxo-1-pyrrolidinyl)-N,N,N-trimethyl-2-butyn-1-aminium iodide, also known by its CAS number 98612-64-7, is a quaternary ammonium compound with potential biological applications. This article reviews the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C₁₂H₂₁IN₂O, with a molecular weight of 336.21 g/mol. The compound features a pyrrolidine ring and a trimethylammonium group, which contribute to its biological properties.
Research indicates that this compound interacts with muscarinic receptors, particularly the M3 subtype. It has been shown to modulate intracellular calcium levels through G protein-coupled receptor pathways. The Gβ5-RGS7 complex has been identified as a significant modulator of these pathways, influencing calcium influx and release in response to various muscarinic agonists .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Calcium Signaling Studies : A study demonstrated that this compound can enhance calcium influx in cells expressing M3 receptors. The modulation was shown to be independent of the GTPase activity of RGS proteins, indicating a unique interaction profile .
- Anticancer Activity : In vitro assays indicated that derivatives of this compound exhibited micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce apoptosis or inhibit cell proliferation .
- Pharmacological Profile : The compound's quaternary ammonium structure suggests high solubility in aqueous environments, which may facilitate its use in pharmacological applications. Its interaction with muscarinic receptors could lead to therapeutic uses in conditions such as asthma or other respiratory disorders where modulation of smooth muscle contraction is desired .
Propiedades
Número CAS |
98612-65-8 |
|---|---|
Fórmula molecular |
C12H21IN2O |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
trimethyl-[4-[(2S)-2-methyl-5-oxopyrrolidin-1-yl]but-2-ynyl]azanium;iodide |
InChI |
InChI=1S/C12H21N2O.HI/c1-11-7-8-12(15)13(11)9-5-6-10-14(2,3)4;/h11H,7-10H2,1-4H3;1H/q+1;/p-1/t11-;/m0./s1 |
Clave InChI |
QQXGIHDPMVPWDQ-MERQFXBCSA-M |
SMILES isomérico |
C[C@H]1CCC(=O)N1CC#CC[N+](C)(C)C.[I-] |
SMILES canónico |
CC1CCC(=O)N1CC#CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















